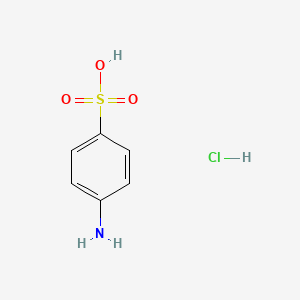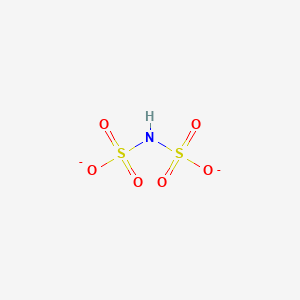
Imidodisulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Imidodisulfate can be synthesized through various methods. One common approach involves the reaction of ammonium sulfate with sulfuric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through crystallization or other separation techniques. The process is optimized for high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: Imidodisulfate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various sulfur-containing compounds.
Reduction: Under specific conditions, it can be reduced to simpler sulfur compounds.
Substitution: this compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include sulfamic acid derivatives, which are valuable intermediates in various chemical processes .
Aplicaciones Científicas De Investigación
Imidodisulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other sulfur-containing compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism by which imidodisulfate exerts its effects involves its interaction with specific molecular targets and pathways. It can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s sulfur atoms play a crucial role in its reactivity, allowing it to form stable complexes with various substrates. This makes it a versatile reagent in both organic and inorganic chemistry .
Comparación Con Compuestos Similares
- Hydroxyimidodisulfate
- Hydroxysulfamate
- N-nitrosohydroxylamine-N-sulfonate
Comparison: this compound is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability. For instance, hydroxythis compound and hydroxysulfamate have different functional groups that limit their reactivity in certain conditions. N-nitrosohydroxylamine-N-sulfonate, on the other hand, has a different nitrogen-sulfur configuration, making it suitable for different applications .
Propiedades
Número CAS |
64647-46-7 |
|---|---|
Fórmula molecular |
HNO6S2-2 |
Peso molecular |
175.15 g/mol |
Nombre IUPAC |
N-sulfonatosulfamate |
InChI |
InChI=1S/H3NO6S2/c2-8(3,4)1-9(5,6)7/h1H,(H,2,3,4)(H,5,6,7)/p-2 |
Clave InChI |
VKHQYTLHHOQKSC-UHFFFAOYSA-L |
SMILES canónico |
N(S(=O)(=O)[O-])S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


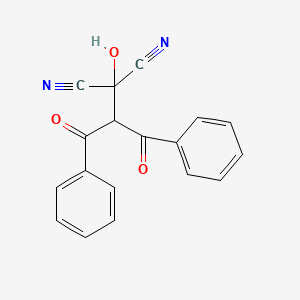
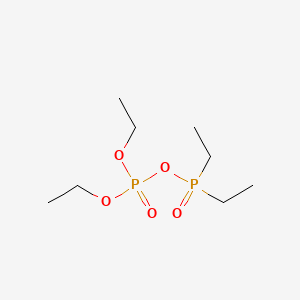

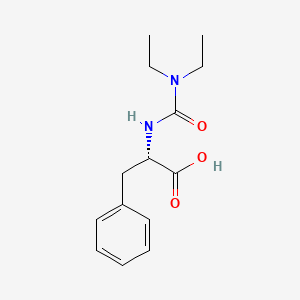
![[(2S,6S)-2,6-dimethylmorpholin-4-yl]-(4-nitrophenyl)methanethione](/img/structure/B14499682.png)
![7,19,30-Trioxa-1,4,10,13,16,22,27,33-octaazabicyclo[11.11.11]pentatriacontane](/img/structure/B14499685.png)
![1,1'-(1,4-Phenylene)bis[(4-hydroxyphenyl)ethane-1,2-dione]](/img/structure/B14499690.png)
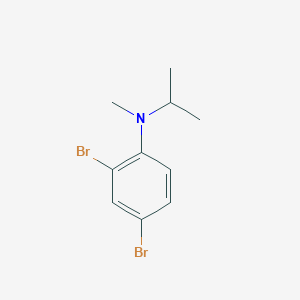
![5-[4-(Difluoromethanesulfonyl)phenyl]-2-phenyl-1,3-oxazole](/img/structure/B14499717.png)

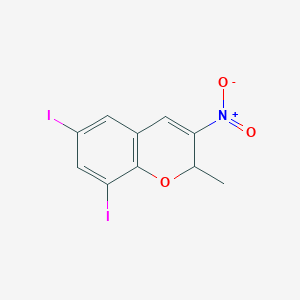
![Tricyclo[3.1.1.0~3,6~]heptane-6-carboxamide](/img/structure/B14499738.png)
![1-Bromo-4-[(4-undecylphenyl)ethynyl]benzene](/img/structure/B14499747.png)
